
CLIP (human) (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This peptide plays a crucial role in the regulation of various physiological processes, including stress response and immune modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CLIP (human) (TFA) involves solid-phase peptide synthesis (SPPS) techniques. Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The process typically includes the following steps:
Coupling: Amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Deprotection: Temporary protecting groups are removed to allow for the addition of subsequent amino acids.
Cleavage: The peptide is cleaved from the resin using TFA, which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of CLIP (human) (TFA) follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of TFA in the cleavage step is critical for obtaining the final peptide product with high purity .
Chemical Reactions Analysis
Types of Reactions
CLIP (human) (TFA) primarily undergoes hydrolysis and oxidation reactions. The trifluoromethyl group in TFA is highly stable and inert towards most chemical reactions .
Common Reagents and Conditions
Hydrolysis: Water and mild acidic or basic conditions are used to hydrolyze peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize specific amino acid residues within the peptide.
Major Products Formed
The major products formed from these reactions include smaller peptide fragments and oxidized amino acid residues. These reactions are essential for studying the stability and degradation pathways of the peptide .
Scientific Research Applications
Biological Modulation
Trifluoroacetate as an Allosteric Modulator
Trifluoroacetate (TFA) has been identified as an allosteric modulator of glycine receptors (GlyRs). Research indicates that TFA enhances GlyR function by increasing the currents elicited by low concentrations of glycine in a reversible manner. This modulation is significant because it suggests potential therapeutic applications for TFA or its derivatives in developing peptide-based drugs targeting GlyR-specific effects.
- Mechanism of Action : TFA acts by left-shifting the glycine concentration-response curve without affecting receptor desensitization. This specificity makes TFA a unique compound among cys-loop receptor modulators, which typically exhibit broader effects across multiple receptor types .
Health and Environmental Research
Detection and Implications of TFA in Human Populations
Recent studies have shown that TFA is prevalent in various environmental matrices, including dust, drinking water, and human serum. This raises concerns about potential health impacts due to exposure to ultrashort-chain perfluoroalkyl substances (PFAS), including TFA.
- Health Concerns : The presence of TFA in human serum suggests it may bind to proteins or lipids, indicating a potential for adverse health effects. Further research is warranted to elucidate the sources and exposure pathways of TFA and its implications for human health .
Influence on Peptide Behavior
Counter-Ion Effects on Peptide Properties
TFA's role as a counter-ion in peptide formulations can significantly affect both biological and physicochemical properties. Studies have highlighted that TFA can inhibit cell growth at low concentrations while also enhancing growth under specific conditions.
- Case Study Findings :
Summary of Applications
The following table summarizes the key applications of CLIP (human) (TFA) across various research domains:
Mechanism of Action
CLIP (human) (TFA) exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. The primary molecular targets include melanocortin receptors, which are involved in regulating stress response and immune function . The peptide’s interaction with these receptors triggers a cascade of events that modulate gene expression and cellular activity.
Comparison with Similar Compounds
Similar Compounds
Adrenocorticotropic Hormone (ACTH) (1-24): A shorter fragment of the full-length ACTH peptide with similar biological activity.
Melanocyte-Stimulating Hormone (MSH): Shares structural similarities and binds to the same receptors as CLIP (human) (TFA).
Uniqueness
CLIP (human) (TFA) is unique due to its specific sequence and the presence of the trifluoromethyl group, which enhances its stability and resistance to degradation . This makes it particularly useful in research and therapeutic applications where stability is crucial.
Biological Activity
CLIP (human) (TFA), also known as the human Cationic Antimicrobial Peptide LL-37, is a peptide that plays a critical role in the innate immune response. This compound exhibits a range of biological activities, including antimicrobial, immunomodulatory, and wound-healing effects. Understanding its biological activity is essential for exploring therapeutic applications in infectious diseases and tissue repair.
Antimicrobial Properties
CLIP demonstrates potent antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Its mechanism involves disrupting microbial membranes, leading to cell lysis. Studies indicate that CLIP can effectively kill both Gram-positive and Gram-negative bacteria, as well as resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Immunomodulatory Effects
In addition to its direct antimicrobial action, CLIP modulates the immune response. It enhances the activity of immune cells like macrophages and neutrophils, promoting cytokine production and phagocytosis. This immunomodulatory effect is crucial in orchestrating the body's defense mechanisms during infections .
Wound Healing
CLIP has been shown to accelerate wound healing by promoting angiogenesis (formation of new blood vessels) and epithelial cell migration. This activity is particularly beneficial in chronic wounds and diabetic ulcers, where healing is often impaired due to infection or poor blood supply .
Case Studies
- Infection Control : A study involving patients with chronic wounds demonstrated that topical application of CLIP significantly reduced bacterial load and improved healing rates compared to standard care .
- Immunotherapy : Research on CLIP's potential as an immunotherapeutic agent showed promising results in enhancing the efficacy of vaccines against certain viral infections by boosting the local immune response .
Data Tables
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H165N27O36.C2HF3O2/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117;3-2(4,5)1(6)7/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118);(H,6,7)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPPDVOJVZTOMI-AEQSNVDMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H166F3N27O38 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2579.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.